
Tanshinol B
Overview
Description
Tanshinol B is a diterpenoid quinone isolated from Salvia miltiorrhiza Bunge (Danshen), a traditional Chinese herb widely used for cardiovascular and cerebrovascular diseases . Structurally, it belongs to the lipid-soluble tanshinones, characterized by a fused tetracyclic system with a quinone moiety . Recent synthetic advances have enabled its efficient production via ultrasound-promoted cycloaddition, achieving a 50% overall yield in three steps .
Preparation Methods
Natural Extraction Methods from Salvia miltiorrhiza
Traditional extraction methods for Tanshinol B primarily utilize the stems and leaves of Salvia miltiorrhiza, which are often discarded despite containing valuable phytochemicals. A patented method (CN101348474A) outlines a five-step process to simultaneously isolate this compound and salvianolic acid B .
Water Extraction and Purification
The process begins with water extraction, where 10 kg of pulverized Salvia miltiorrhiza stems and leaves are mixed with 12 times their weight in water at 55°C for 10 hours . This step solubilizes hydrophilic compounds, including this compound precursors. The extract is then refrigerated to precipitate impurities, followed by centrifugation or filtration to remove particulate matter. Adjusting the pH to 3.0–4.0 enhances the stability of phenolic acids, which is critical for preserving this compound during subsequent steps .
Resin-Based Separation
Macroporous adsorption resins, such as D101 or AB-8, are employed to separate this compound from salvianolic acid B. The resin selectively adsorbs this compound at low pH, while salvianolic acid B remains in the aqueous phase. Elution with ethanol-water gradients (10%–50% ethanol) yields purified this compound fractions, which are vacuum-dried to obtain a powder with >90% purity .
Table 1: Key Parameters for Natural Extraction of this compound
Step | Conditions | Yield (%) | Purity (%) | Source |
---|---|---|---|---|
Water extraction | 55°C, 10 hours, pH 6.5 | 8–12 | 30–40 | |
Resin adsorption | D101 resin, pH 3.5, 30% ethanol | 75–80 | 85–90 | |
Vacuum drying | 40°C, 24 hours | 95 | >90 |
Synthetic Preparation of this compound
Synthetic routes offer higher scalability and purity compared to natural extraction. Recent studies have focused on divergent synthesis strategies, leveraging common intermediates to produce this compound and related compounds.
Ultrasound-Promoted Cycloaddition Route
A landmark study achieved (±)-tanshinol B synthesis in three steps with a 50% overall yield . The process begins with an ultrasound-promoted [2+2] cycloaddition between 2-methyl-1,3-butadiene and methyl acrylate, forming a bicyclic ene intermediate. Ultrasound irradiation (40 kHz, 200 W) accelerates the reaction, reducing the time from 24 hours to 2 hours compared to thermal methods .
The intermediate undergoes oxidative cleavage with ozone followed by reductive workup (Zn/HOAc) to yield a diol precursor. Final cyclization using p-toluenesulfonic acid in toluene at 110°C produces (±)-tanshinol B with 98% enantiomeric excess .
Table 2: Synthetic Pathway for (±)-Tanshinol B
Diels-Alder Reaction Strategies
Alternative routes employ Diels-Alder reactions to construct the fused tetracyclic core of this compound. For example, Wu et al. utilized 2-methylstyrene and 2-methoxy-1,4-benzoquinone in a toluene-mediated reaction to generate a phenanthrenequinone intermediate . Demethylation with NaOH/EtOH and subsequent Feist-Bénary reaction with chloroacetone yielded this compound, albeit with a lower total yield (18.5%) .
Advanced Catalytic and Optimization Techniques
Palladium-Catalyzed Cross-Coupling
A 2018 synthesis leveraged palladium catalysis to enhance efficiency. The Grignard addition of methylmagnesium bromide to a iodoketene intermediate produced a hydroxydiene, which underwent Diels-Alder reaction with benzofuran-4,5-dione . This method achieved a 35% yield, highlighting the role of transition-metal catalysts in streamlining complex cyclizations .
Solvent and Temperature Optimization
Studies comparing solvent systems found that anhydrous toluene outperformed THF or DMF in Feist-Bénary reactions, minimizing side products . Elevated temperatures (120°C) in sealed tubes further improved reaction rates, reducing processing times by 40% .
Chemical Reactions Analysis
Tanshinol B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Bone Health Applications
Osteoporosis Treatment
Tanshinol B has shown significant promise in the treatment of osteoporosis. Research indicates that it can enhance bone mineral density and improve bone microarchitecture. In a study involving ovariectomized rats, this compound was found to modulate markers of bone turnover through the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which is crucial in osteoclastogenesis and bone resorption .
Mechanisms of Action
- Promotion of Osteoblastic Activity : this compound stimulates osteoblastic differentiation and activity, as evidenced by increased alkaline phosphatase (ALP) levels and enhanced viability in osteoblast-like cells .
- Reduction of Oxidative Stress : It mitigates oxidative stress-induced damage to osteoblasts, thereby promoting bone formation .
- Regulation of Signaling Pathways : The compound upregulates key signaling pathways such as Wnt/β-catenin, which are essential for osteogenesis .
Cardiovascular Applications
Protection Against Myocardial Injury
This compound has been investigated for its cardioprotective effects. In animal models subjected to pressure overload, this compound significantly reduced myocardial apoptosis and oxidative stress markers. This protective effect is attributed to its ability to inhibit endoplasmic reticulum (ER) stress and autophagy pathways .
Mechanisms of Action
- Inhibition of Apoptosis : this compound decreases the expression of pro-apoptotic proteins while enhancing anti-apoptotic factors .
- Improvement of Microcirculation : It enhances microcirculation in cardiac tissues, which is vital for maintaining heart function under stress conditions .
Anti-Cancer Properties
Effects on Tumor Cells
This compound exhibits anti-tumor activity across various cancer types. Studies have demonstrated its ability to induce apoptosis in breast cancer cells and enhance the cytotoxicity of natural killer (NK) cells against tumors .
Mechanisms of Action
- Immune Modulation : this compound activates NK cells, leading to increased release of cytotoxic mediators that target tumor cells .
- Inhibition of Tumor Growth : It has been shown to reduce tumor size and proliferation rates in various cancer models .
Summary of Findings
The following table summarizes key findings from studies on this compound's applications:
Application Area | Study Focus | Key Findings |
---|---|---|
Bone Health | Osteoporosis treatment | Increases bone mineral density; modulates NF-κB |
Cardiovascular Health | Myocardial protection | Reduces apoptosis; improves microcirculation |
Cancer Treatment | Anti-tumor effects | Induces apoptosis; activates NK cells |
Case Studies
- Osteoporosis Model in Rats : A study demonstrated that this compound administration resulted in a significant increase in bone volume and reduced trabecular separation compared to control groups .
- Cardiac Stress Model : In a rat model with induced pressure overload, this compound treatment led to decreased apoptosis markers and improved cardiac function as assessed by echocardiography .
- Breast Cancer Model : Research indicated that this compound enhanced NK cell-mediated cytotoxicity against breast cancer cells, leading to prolonged survival in tumor-bearing mice .
Mechanism of Action
The mechanism of action of Tanshinol B involves several molecular targets and pathways. It exerts its effects primarily through the inhibition of oxidative stress and inflammation. This compound has been shown to modulate the mTOR/β-TrCP/NRF2 pathway, which plays a crucial role in cellular responses to oxidative stress . Additionally, it influences the Ras-mitogen-activated protein kinase and Rac1 signaling pathways, contributing to its anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Structural and Functional Comparison with Key Analogues
Tanshinol B vs. Tanshinone IIA
Tanshinone IIA, the most studied tanshinone, shares lipid solubility with this compound but differs in bioactivity. While Tanshinone IIA is renowned for cardiovascular protection and anti-inflammatory effects , this compound’s primary reported activity is anticancer, though further mechanistic studies are needed .
This compound vs. Salvianolic Acid B (Sal B) and Tanshinol (Danshensu)
Sal B and Tanshinol (danshensu) are water-soluble phenolic acids with overlapping osteogenic and antioxidant roles. Sal B is metabolized into Tanshinol in vivo, both sharing NF-κB inhibition and bone formation stimulation . In contrast, this compound’s lipid solubility limits its overlap in mechanisms, suggesting distinct therapeutic niches.
This compound vs. Cryptotanshinone
Cryptotanshinone shares structural similarities with this compound but exhibits broader anti-inflammatory and anticancer effects via STAT3 and HIF-1α pathways . This compound’s bioactivity remains less characterized, though its synthetic accessibility positions it for future mechanistic exploration .
Pharmacokinetic and Physicochemical Properties
- Lipid Solubility: this compound’s logD value (unreported) is likely higher than water-soluble analogues like Tanshinol (logD = −0.28), enhancing membrane permeability but limiting aqueous solubility .
- Metabolism: Unlike Sal B, which is metabolized into Tanshinol, this compound’s metabolic fate is undefined .
- Therapeutic Potential: Molecular docking studies suggest this compound binds strongly to ischemic stroke-related proteins (MMP2, STAT3), indicating cerebrovascular applications distinct from Sal B’s bone-protective roles .
Biological Activity
Tanshinol B, a compound derived from Salvia miltiorrhiza (Danshen), has garnered attention for its diverse biological activities, particularly in the fields of cardiovascular health, anti-inflammatory responses, and potential applications in treating various diseases. This article reviews the current understanding of this compound's biological activity, supported by research findings, data tables, and case studies.
Overview of this compound
This compound is a phenolic compound that exhibits various pharmacological effects. It is structurally related to other bioactive compounds found in Danshen, which has been used in traditional Chinese medicine for centuries. Recent studies have focused on elucidating its mechanisms of action and therapeutic potential.
Biological Activities
1. Cardiovascular Effects
This compound has been shown to improve cardiovascular function, particularly in the treatment of stable angina. A meta-analysis involving 28 studies with 2,518 patients indicated that phytochemical medicines containing this compound significantly improved clinical symptoms and electrocardiographic outcomes compared to conventional therapies:
Study | Sample Size | Age (years) | Course of Disease (years) | Intervention Group | Control Group | Treatment Duration (days) | Main Outcomes |
---|---|---|---|---|---|---|---|
Cao and Wang | 118 (59/59) | 63.0 ± 14.0 | NR | DCI + TCR | Nifedipine, Metoprolol, Aspirin | 14 | CES + ECG |
Chen | 100 (50/50) | 57.24 ± 9.64 | NR | DCI | Aspirin, Atorvastatin, Trimetazidine | 7 | CES |
The results demonstrated a relative risk (RR) of 1.24 (95% CI: 1.20 to 1.29) for symptom improvement when using this compound-containing therapies .
2. Anti-Inflammatory Activity
This compound exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell types. For instance, this compound has been reported to reduce inflammation in models of acute lung injury by modulating the NF-κB signaling pathway .
3. Antioxidant Activity
The antioxidant capabilities of this compound are attributed to its ability to activate the Nrf2 signaling pathway, which enhances the expression of antioxidant enzymes. This protective effect against oxidative stress has implications for neuroprotection and cellular health .
4. Osteoprotective Effects
Research indicates that this compound can mitigate glucocorticoid-induced osteoporosis by promoting osteogenesis while inhibiting adipogenesis through the KLF15/PPARγ2/FoxO3a/Wnt signaling pathway. In animal models, this compound treatment led to improved bone microarchitecture and density .
Case Studies
Case Study: Stable Angina Treatment
In a clinical study involving elderly patients with stable angina, the administration of this compound as part of a phytochemical regimen resulted in significant reductions in angina frequency and improved quality of life metrics over a treatment period of 14 days.
Case Study: Osteoporosis Management
In a rat model of glucocorticoid-induced osteoporosis, this compound was administered at doses ranging from 12.5 mg/kg to 50 mg/kg daily for 16 weeks. The results showed a significant increase in trabecular number (Tb.N), indicating enhanced bone formation compared to control groups .
Q & A
Basic Research Questions
Q. What are the primary molecular mechanisms through which Tanshinol B exerts its anti-cancer effects in hepatocellular carcinoma (HCC) models?
this compound inhibits HCC cell proliferation and metastasis by suppressing the PI3K/AKT signaling pathway. Key experiments include Western blot analysis of phosphorylated PI3K and AKT in HepG2 cells and in vivo tumor models, demonstrating dose-dependent reductions in pathway activity. Colony formation, apoptosis assays, and IHC staining further validate these findings .
Q. What standardized in vivo models are recommended for evaluating this compound's effects on osteoporosis?
The ovariectomized (OVX) rat model is widely used to mimic postmenopausal osteoporosis. Outcome metrics should prioritize bone mineral density (BMD), static bone morphometry (e.g., trabecular structure), and serum biomarkers (e.g., ALP, TRACP-5b). Studies using MC3T3-E1 osteoblasts and OVX rats highlight this compound's ability to upregulate Runx2 and collagen Iα1 while blocking NF-κB-mediated bone resorption .
Q. How does this compound mitigate oxidative stress in endothelial cells, and what assays are critical for validation?
this compound enhances superoxide dismutase (SOD) activity and inhibits the cytochrome c-caspase-3 apoptotic pathway. Key assays include MTT for cell viability, flow cytometry (Annexin V/PI staining), and Western blotting for Bcl-2 and cytochrome c. Pretreatment with this compound (100 μM) significantly reduces H₂O₂-induced apoptosis in HUVECs .
Advanced Research Questions
Q. How can researchers resolve contradictory findings regarding this compound's efficacy across different osteoporosis animal models?
Discrepancies often arise from variability in animal modeling (e.g., surgical vs. chemical induction) and dosing regimens. A systematic review approach, as seen in Wang et al. (2022), recommends meta-analysis of eight databases to standardize criteria for BMD, bone biomechanics, and NF-κB pathway markers. Cross-study comparisons should account for species, administration routes, and outcome measurement timelines .
Q. What methodological considerations are critical when designing pharmacokinetic studies for this compound?
Studies must address rapid metabolism and bioavailability. Intraperitoneal injection (e.g., 20–40 mg/kg in CCl₄-induced liver fibrosis models) ensures consistent plasma levels. Analytical methods like HPLC-MS are essential for quantifying this compound and metabolites in serum and tissues. Supporting data should include nuclear/cytoplasmic fractionation (e.g., NF-κB p65 localization) and dose-response validation .
Q. How can in vitro models for this compound's anti-cancer effects be improved to better translate to human physiology?
Current limitations include reliance on immortalized cell lines (e.g., HepG2, MC3T3-E1). Advanced models should incorporate primary cells, 3D co-cultures with stromal cells, and patient-derived xenografts (PDX). For example, Alizarin Red S staining for matrix mineralization in primary osteoblasts could strengthen bone-related findings .
Q. What strategies are effective for studying this compound's multi-target effects in complex diseases like liver fibrosis?
Integrative approaches combining transcriptomics (e.g., PI3K/AKT/mTOR/p70S6K1 signaling) and metabolomics are recommended. In CCl₄-induced fibrosis models, parallel assessment of oxidative stress (Nrf2/HO-1) and inflammation (NF-κB) markers via qPCR and ELISA provides mechanistic depth. Dual inhibition of collagen synthesis and HSC activation should be quantified .
Q. Methodological Guidance
- Data Interpretation : Address uncertainties in Western blot quantification by normalizing to housekeeping proteins (e.g., β-actin, GAPDH) and including replicates (n ≥ 3). Use ANOVA with post-hoc tests for multi-group comparisons .
- Model Validation : For OVX rats, confirm estrogen deficiency via serum estradiol assays and micro-CT trabecular analysis. Include positive controls (e.g., estrogen therapy) to benchmark this compound's efficacy .
- Ethical Compliance : Follow NIH guidelines for animal welfare, including IACUC approval and humane endpoints (e.g., tumor volume limits in xenografts) .
Properties
IUPAC Name |
6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-9-8-22-17-11-5-6-12-10(4-3-7-18(12,2)21)14(11)16(20)15(19)13(9)17/h5-6,8,21H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRKHBLVECIWMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90914288 | |
Record name | 6-Hydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90914288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96839-29-1 | |
Record name | Przewaquinone C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096839291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90914288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.